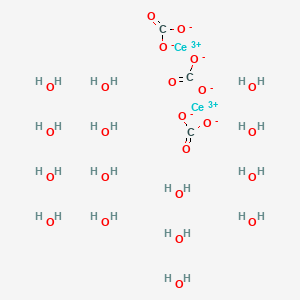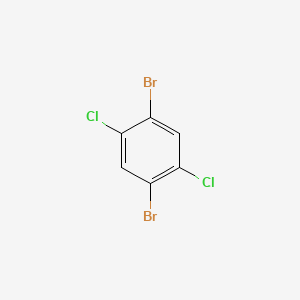
cerium(3+);tricarbonate;pentadecahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+);tricarbonate;pentadecahydrate, also known as cerium(III) carbonate hydrate, is a rare earth metal salt. It appears as a white crystalline powder and is soluble in water. This compound is primarily used as an intermediate in the production of various cerium compounds, including cerium chloride and cerium oxide .
Métodos De Preparación
Cerium(3+);tricarbonate;pentadecahydrate can be synthesized through several methods. One common approach involves reacting cerium(III) nitrate with sodium carbonate under controlled conditions. The reaction typically occurs in an aqueous solution, and the resulting product is then filtered, washed, and dried to obtain the desired compound . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity .
Análisis De Reacciones Químicas
Cerium(3+);tricarbonate;pentadecahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cerium(III) can be oxidized to cerium(IV) using strong oxidizing agents such as peroxodisulfate or bismuthate . Reduction reactions can convert cerium(IV) back to cerium(III) using reducing agents like hydrogen gas . Substitution reactions often involve the exchange of carbonate ions with other anions, leading to the formation of different cerium compounds . Major products formed from these reactions include cerium(IV) oxide and cerium(III) chloride .
Aplicaciones Científicas De Investigación
Cerium(3+);tricarbonate;pentadecahydrate has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing various cerium-based materials, including cerium oxide nanoparticles, which have catalytic and sensing applications . In biology and medicine, cerium compounds are studied for their potential therapeutic effects, such as antioxidant and anticancer properties . In industry, cerium(III) carbonate hydrate is used as a catalyst for automobile exhaust purification and as a raw material for producing other cerium compounds .
Mecanismo De Acción
The mechanism of action of cerium(3+);tricarbonate;pentadecahydrate involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox behavior is crucial for its antioxidant and prooxidant properties, which are mediated by the reversible conversion between the two valence states . In biological systems, cerium compounds can mimic the activity of enzymes, such as superoxide dismutase, by scavenging reactive oxygen species and protecting cells from oxidative damage . Additionally, cerium compounds can interact with cellular pathways involved in inflammation and apoptosis, contributing to their therapeutic effects .
Comparación Con Compuestos Similares
Cerium(3+);tricarbonate;pentadecahydrate is unique compared to other cerium compounds due to its specific hydration state and carbonate content. Similar compounds include cerium(III) nitrate, cerium(III) chloride, and cerium(IV) oxide . While cerium(III) nitrate and cerium(III) chloride are commonly used as precursors for synthesizing other cerium compounds, cerium(IV) oxide is widely used for its catalytic properties and applications in fuel cells and sensors . The distinct properties of this compound make it valuable for specific applications, particularly in the synthesis of cerium-based materials and as a catalyst in various industrial processes .
Propiedades
Número CAS |
5853-16-7 |
|---|---|
Fórmula molecular |
C3H10Ce2O14 |
Peso molecular |
550.34 g/mol |
Nombre IUPAC |
cerium(3+);tricarbonate;pentahydrate |
InChI |
InChI=1S/3CH2O3.2Ce.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6 |
Clave InChI |
DXRAHMKCEOKMDT-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3] |
| 5853-16-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Dimethylamino)phenyl]-2-phenylethanone](/img/structure/B1594065.png)





![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)


